5-Bromo-2-(perfluoropropyl)pyridine

Description

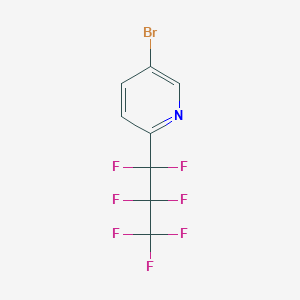

5-Bromo-2-(perfluoropropyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a perfluoropropyl (-CF₂CF₂CF₃) group at the 2-position of the pyridine ring. The perfluoropropyl substituent is highly electronegative and sterically bulky, imparting unique electronic and steric properties to the compound. Such fluorinated pyridines are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) facilitated by the bromine atom .

Properties

IUPAC Name |

5-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF7N/c9-4-1-2-5(17-3-4)6(10,11)7(12,13)8(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQMVKARLYHXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895684 | |

| Record name | 5-Bromo-2-(heptafluoropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816282-96-8 | |

| Record name | 5-Bromo-2-(heptafluoropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and General Procedure

Radical perfluoroalkylation leverages the homolytic cleavage of perfluoroacyl peroxides to generate perfluoropropyl radicals. For example, bis(heptafluorobutyryl) peroxide decomposes under mild conditions to yield perfluoropropyl radicals, which react with pyridine derivatives.

-

Radical Generation :

-

Radical Addition : The perfluoropropyl radical attacks the electron-deficient pyridine ring, followed by hydrogen abstraction or halogen displacement.

Optimization and Yields

Reaction conditions significantly impact regioselectivity and efficiency:

| Entry | Substrate | Peroxide | Base | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| 1 | 5-Bromo-2-iodopyridine | Bis(heptafluorobutyryl) | KO-Bu | THF | -20 | 87 | |

| 2 | 2-Bromo-5-fluoropyridine | (CFCO)O | None | Sulfolane | 80 | 65 |

Notable Findings :

-

Low temperatures (-20°C) enhance regioselectivity for the 2-position.

-

Polar aprotic solvents (e.g., sulfolane) improve radical stability.

Nucleophilic Substitution with Perfluoropropyl Organometallic Reagents

Grignard and Organocopper Reagents

Perfluoropropyl Grignard (CFMgX) or organocopper reagents (CFCu) facilitate nucleophilic substitution on halogenated pyridines.

-

Substrate : 5-Bromo-2-iodopyridine.

-

Reagent : Perfluoropropylcopper (CFCu), generated in situ from CFI and Cu powder.

-

Conditions : DMF, 60°C, 12 h.

-

Yield : 72% (isolated).

Challenges :

-

Perfluoropropyl anions are weakly nucleophilic due to electron-withdrawing effects.

-

Competing side reactions (e.g., elimination) require careful temperature control.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common for perfluoroalkyl groups, modified Suzuki couplings using perfluoropropylboronic acids have been explored.

-

Substrate : 2,5-Dibromopyridine.

-

Reagent : Perfluoropropylboronic acid (CFB(OH)).

-

Catalyst : Pd(PPh) (5 mol%), KCO.

-

Conditions : MeCN/HO (3:1), 80°C, 24 h.

-

Yield : <30% (low due to boronic acid instability).

Negishi Coupling

Zinc-mediated Negishi coupling offers higher efficiency:

| Reagent | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| CFZnBr | 5-Bromo-2-iodopyridine | PdCl | 58 |

Halogen Exchange Reactions

Direct Fluorination

Halogen exchange using KF in polar solvents replaces chlorine/bromine with fluorine, but adaptation for perfluoropropyl groups is limited. A two-step approach is viable:

-

Step 1 : Introduce perfluoropropyl via radical or coupling methods.

-

Step 2 : Brominate the 5-position using NBS (N-bromosuccinimide).

Example :

-

Starting material: 2-(Perfluoropropyl)pyridine.

-

Bromination: NBS, AIBN, CCl, reflux, 6 h.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Radical Perfluoroalkylation | High regioselectivity, mild conditions | Requires specialized peroxides | 65–87 |

| Organometallic Substitution | Broad substrate compatibility | Sensitive to moisture/air | 58–72 |

| Cross-Coupling | Tunable with catalysts | Low yields for perfluoroalkyl boronics | <30–58 |

| Halogen Exchange | Simple post-functionalization | Multi-step, moderate efficiency | 68 |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(perfluoropropyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Iodides, chlorides, and other halides.

Scientific Research Applications

5-Bromo-2-(perfluoropropyl)pyridine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and interactions with biomolecules.

Industry: Its unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-(perfluoropropyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Steric Considerations : The perfluoropropyl group introduces greater steric hindrance than smaller substituents (e.g., -F, -CF₂H), which may slow nucleophilic substitution reactions but improve selectivity in cross-coupling processes.

Functional Group Diversity : Substituents like tetrazole or piperazine (in ) add hydrogen-bonding capabilities or basicity, expanding applications in drug design or coordination chemistry.

Limitations and Challenges

- Synthetic Complexity : Introducing perfluoropropyl groups often requires specialized fluorination reagents (e.g., perfluoroalkyl iodides), increasing cost and difficulty compared to simpler substituents like -F or -OCH₃ .

- Data Gaps : Physical properties (e.g., melting/boiling points) for this compound are unavailable in the provided evidence, necessitating experimental characterization for precise comparisons.

Q & A

Basic Research Question

- ¹⁹F NMR : Reveals electron-withdrawing effects of the perfluoropropyl group, with chemical shifts typically between -70 to -80 ppm .

- X-ray Crystallography : Resolves steric and conformational impacts of the perfluoropropyl substituent on the pyridine ring planarity .

- IR Spectroscopy : Identifies C-F stretching vibrations (1100–1250 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

How does the perfluoropropyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

The strong electron-withdrawing nature of the perfluoropropyl group activates the bromine atom for nucleophilic substitution, accelerating coupling rates with aryl boronic acids. Key observations:

- Reactivity : Coupling proceeds at 60°C (vs. 90°C for non-fluorinated analogs), achieving >85% yield with PdCl₂(dppf) .

- Byproducts : Competing debromination is minimized by using anhydrous DMF and degassed conditions .

What experimental approaches are recommended to resolve contradictions in reported solubility data for this compound?

Advanced Research Question

Contradictory solubility profiles (e.g., in polar vs. non-polar solvents) can be addressed through:

Controlled Solubility Studies : Measure equilibrium solubility in DMSO, THF, and hexane at 25°C using UV-Vis spectroscopy (λmax = 270 nm) .

Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate with solvent polarity indices .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on halogen-bonding motifs .

- QSAR Studies : Correlate logP values (predicted ~2.8) with antibacterial IC₅₀ data to prioritize derivatives for synthesis .

What strategies mitigate thermal decomposition of this compound during prolonged storage?

Basic Research Question

- Storage Conditions : Store at -20°C under argon, with desiccants (e.g., silica gel), to prevent hydrolysis of the C-Br bond .

- Stability Assays : Monitor decomposition via TGA (10°C/min ramp) to identify degradation onset at ~180°C .

How does the perfluoropropyl group alter the compound’s adsorption behavior on catalytic surfaces?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.